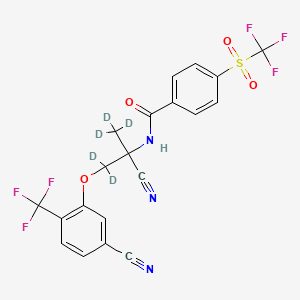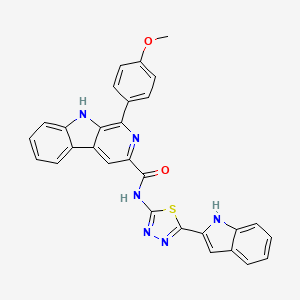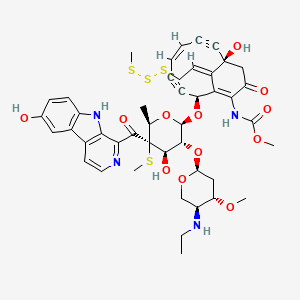
Jzp-MA-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jzp-MA-13 is a selective inhibitor of the enzyme alpha/beta-hydrolase domain 6 (ABHD6). It demonstrates impressive specificity with an inhibitory concentration (IC50) value of 392 nanomolar. This compound does not inhibit monoacylglycerol lipase, alpha/beta-hydrolase domain 12, fatty acid amide hydrolase, or other serine hydrolases . Additionally, this compound serves as a positron emission tomography ligand for in vivo imaging of ABHD6 .
Preparation Methods
The synthetic routes and reaction conditions for Jzp-MA-13 involve the selective inhibition of ABHD6. The compound is synthesized through a series of chemical reactions that ensure its specificity and potency. The industrial production methods for this compound are designed to maintain high purity and yield, ensuring its effectiveness as an inhibitor .
Chemical Reactions Analysis
Jzp-MA-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound that retain its inhibitory properties .
Scientific Research Applications
Jzp-MA-13 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzyme ABHD6 and its role in various biochemical pathways. In biology, this compound is utilized to investigate the physiological functions of ABHD6 and its involvement in metabolic processes. In medicine, this compound is employed in the development of diagnostic imaging techniques, particularly positron emission tomography, to visualize ABHD6 activity in vivo. In industry, this compound is used in the production of high-purity inhibitors for research and development purposes .
Mechanism of Action
The mechanism of action of Jzp-MA-13 involves the selective inhibition of ABHD6. By binding to the active site of ABHD6, this compound prevents the enzyme from catalyzing the hydrolysis of its substrates. This inhibition disrupts the normal metabolic processes regulated by ABHD6, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include the endocannabinoid system and lipid metabolism .
Comparison with Similar Compounds
Jzp-MA-13 is unique in its high specificity for ABHD6, with an IC50 value of 392 nanomolar. Similar compounds include inhibitors of monoacylglycerol lipase, alpha/beta-hydrolase domain 12, and fatty acid amide hydrolase. these compounds do not exhibit the same level of specificity and potency as this compound. The uniqueness of this compound lies in its ability to selectively inhibit ABHD6 without affecting other serine hydrolases .
Properties
Molecular Formula |
C14H15FN4O3S |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3 |
InChI Key |
RIKYCZUBFKVWPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















